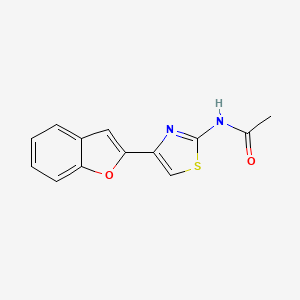

N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

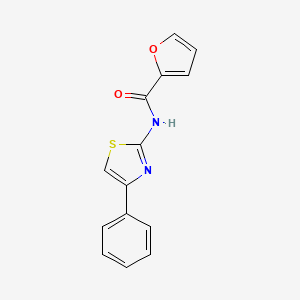

“N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is solid in physical form .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 440.52 . More specific physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, have shown potential anticancer activity . For instance, in vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019, a benzofuran derivative, successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication . Another derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9), exhibited significant cytotoxic activity against the head and neck (SQ20B) cancer cell line .

Antibacterial Activity

Benzofuran compounds, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, have demonstrated strong antibacterial properties . These compounds could potentially be used in the development of new antibacterial drugs.

Anti-oxidative Activity

Benzofuran derivatives are known for their anti-oxidative activities . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress-related diseases.

Anti-viral Activity

Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Biological Imaging

Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, can be used in biological imaging . By introducing selected donor and acceptor substituents, the optical properties of benzofuran can be modulated, making it a useful fluorescent probe in biological imaging .

Synthesis of Complex Benzofuran Derivatives

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzofuran compounds, which are structurally similar to n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It can be inferred from the known activities of similar benzofuran compounds that n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide may interact with its targets to induce changes that lead to its biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar benzofuran compounds, it is likely that n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide affects multiple pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

The known biological activities of similar benzofuran compounds suggest that n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8(16)14-13-15-10(7-18-13)12-6-9-4-2-3-5-11(9)17-12/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKMWMDTWOLKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)

![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)